![molecular formula C13H13F B14355381 5-Fluorotetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-3,5,7-triene CAS No. 95572-56-8](/img/structure/B14355381.png)
5-Fluorotetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-3,5,7-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorotetracyclo[8210~2,9~0~3,8~]trideca-3,5,7-triene is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
The synthesis of 5-Fluorotetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-3,5,7-triene involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes cyclization reactions to form the tetracyclic core, followed by fluorination to introduce the fluorine atom. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the reactions.
Chemical Reactions Analysis
5-Fluorotetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-3,5,7-triene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
5-Fluorotetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-3,5,7-triene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of advanced materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-Fluorotetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-3,5,7-triene involves its interaction with specific molecular targets. The fluorine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
5-Fluorotetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-3,5,7-triene can be compared with other tetracyclic compounds such as tricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one . While both compounds share a similar core structure, the presence of the fluorine atom in this compound imparts unique chemical properties and reactivity. Other similar compounds include various fluorinated tetracyclic derivatives, each with distinct functional groups and applications.
Properties
CAS No. |
95572-56-8 |
|---|---|
Molecular Formula |
C13H13F |
Molecular Weight |
188.24 g/mol |
IUPAC Name |
5-fluorotetracyclo[8.2.1.02,9.03,8]trideca-3(8),4,6-triene |
InChI |
InChI=1S/C13H13F/c14-9-3-4-10-11(6-9)13-8-2-1-7(5-8)12(10)13/h3-4,6-8,12-13H,1-2,5H2 |
InChI Key |
JTOYTTNJGGYDDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C4=C3C=CC(=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


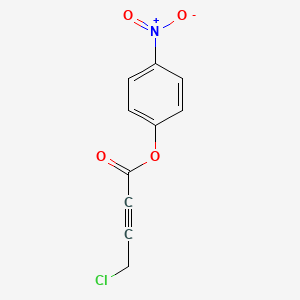

![10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine](/img/structure/B14355309.png)
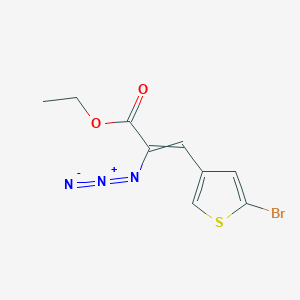
![2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine](/img/structure/B14355317.png)
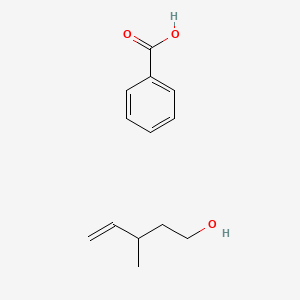
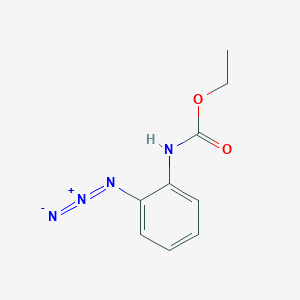
![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14355344.png)
![5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate](/img/structure/B14355348.png)

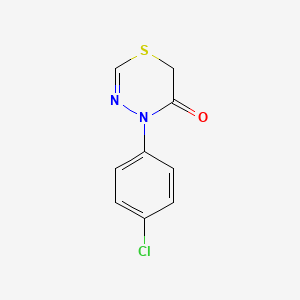
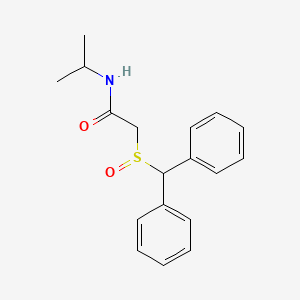
![3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B14355366.png)

